7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one 7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11219968
InChI: InChI=1S/C19H18O4/c1-3-4-13-5-8-15(9-6-13)23-19-12(2)22-17-11-14(20)7-10-16(17)18(19)21/h5-11,20H,3-4H2,1-2H3
SMILES:
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol

7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one

CAS No.:

VCID: VC11219968

Molecular Formula: C19H18O4

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one -

Description

"7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one" is a synthetic derivative of the chromenone (coumarin) family. This compound is characterized by its chromen-4-one core, functionalized with hydroxy, methyl, and phenoxy groups. Such structural modifications are often explored for their biological and pharmacological potential, particularly in anticancer, antimicrobial, and anti-inflammatory applications.

Structural Overview

The compound belongs to the class of coumarins, which are aromatic heterocyclic molecules known for their planar structures and diverse chemical reactivity. The specific substituents on the chromen-4-one scaffold include:

  • 7-Hydroxy group: Enhances hydrogen bonding and may contribute to antioxidant properties.

  • 2-Methyl group: Modifies steric and electronic properties.

  • 3-(4-Propyl-phenoxy) group: Increases lipophilicity and may influence membrane permeability.

Synthesis

The synthesis of "7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one" generally follows a multi-step process involving:

  • Base-catalyzed condensation of resorcinol derivatives with β-keto esters to form the chromenone scaffold.

  • Selective substitution at the 3-position using phenoxy derivatives under controlled conditions.

  • Purification through recrystallization or chromatography.

Biological Activities

Coumarin derivatives like this compound exhibit a broad spectrum of biological activities due to their ability to interact with various biomolecular targets:

Anticancer Potential

Coumarins are widely studied for their cytotoxicity against cancer cells. The phenoxy substitution at the 3-position is hypothesized to enhance interaction with cellular proteins involved in apoptosis and cell cycle regulation. Studies on similar derivatives have shown IC50_{50} values in the micromolar range against tumor cell lines such as AGS (gastric cancer) and HepG2 (liver cancer).

Antimicrobial Activity

Phenoxy-substituted coumarins have demonstrated antimicrobial effects against bacterial and fungal strains, likely due to their ability to disrupt microbial membranes or inhibit enzyme activity.

Pharmacokinetics and ADMET Profile

While specific data for "7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one" is unavailable, general trends for coumarin derivatives include:

  • Absorption: Good oral bioavailability due to lipophilicity.

  • Distribution: High plasma protein binding.

  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.

  • Excretion: Eliminated through renal pathways as hydroxylated metabolites.

Research Applications

This compound serves as a valuable scaffold in medicinal chemistry for designing novel therapeutics targeting:

  • Cancer cell proliferation.

  • Oxidative stress-related diseases.

  • Infectious diseases caused by resistant pathogens.

Future Directions

Further studies are needed to:

  • Elucidate its precise mechanism of action through molecular docking studies.

  • Optimize its pharmacokinetic profile for clinical applications.

  • Explore its potential in combination therapies with existing drugs.

This comprehensive understanding of "7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one" highlights its significance as a promising candidate for drug discovery and development.

Product Name 7-Hydroxy-2-methyl-3-(4-propyl-phenoxy)-chromen-4-one
Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
IUPAC Name 7-hydroxy-2-methyl-3-(4-propylphenoxy)chromen-4-one
Standard InChI InChI=1S/C19H18O4/c1-3-4-13-5-8-15(9-6-13)23-19-12(2)22-17-11-14(20)7-10-16(17)18(19)21/h5-11,20H,3-4H2,1-2H3
Standard InChIKey XPKQXCWPFBEWGB-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C
PubChem Compound 5663633
Last Modified Aug 25 2023

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